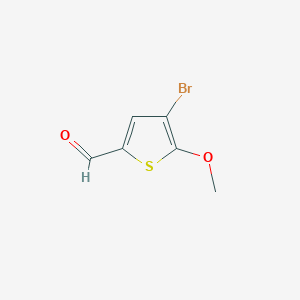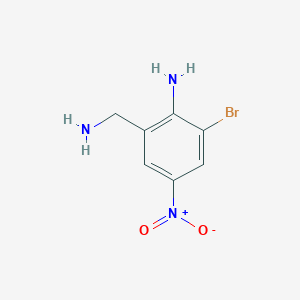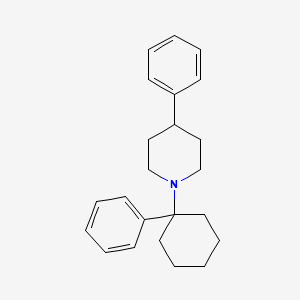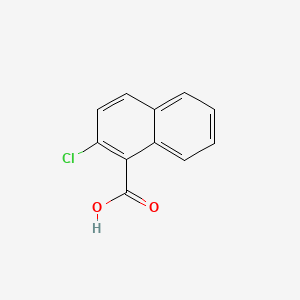
AC-Tyr-tyr-OH
概要
説明
作用機序
Target of Action
The primary target of AC-Tyr-tyr-OH is the amino acid tyrosine (Tyr). Tyrosine is a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, making it one of the primary targets for protein oxidation . This oxidation plays an essential role in cellular physiology and pathology .
Mode of Action
This compound interacts with its target, tyrosine, through a process known as hyperoxidation . This involves the scission of the N-terminal amide bond of tyrosine, achieved with Dess–Martin periodinane under mild conditions . This generates a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide, along with an intact N-terminal peptide fragment .
Biochemical Pathways
The interaction of this compound with tyrosine affects various biochemical pathways. The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products . Some tyrosine oxidation products, such as dopamine, dopamine quinone, and 5,6-dihydroxyindole, are important biological intermediates in neurotransmission and eumelanin biosynthesis .
Pharmacokinetics
The properties of tyrosine and related model compounds, such as phenol, para-cresol (p-cresol), and n-acetyl-l-tyrosine amide (n-ac-tyr-nh2), have been revealed by different uv–vis spectroscopies .
Result of Action
The result of this compound’s action is the generation of a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide . This highly electrophilic unit is an important electrophilic target for the selective bioconjugation or synthetic manipulation of peptides containing this unit .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the conversion of tyrosine to hydroxytyrosol via a catalytic process using montmorillonite KSF as a solid acid at room temperature has been reported . The impact of primary functional parameters, including tyrosine and H2O2 concentrations, was performed using a statistical experimental design .
生化学分析
Biochemical Properties
AC-Tyr-tyr-OH, being composed of tyrosine residues, inherits the biochemical properties of tyrosine. Tyrosine can undergo various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . These modifications can significantly alter the interactions of this compound with enzymes, proteins, and other biomolecules, thereby influencing various biochemical reactions .
Cellular Effects
The cellular effects of this compound are primarily derived from its tyrosine components. For instance, a dipeptide Tyr-Pro has been shown to induce glucose transporter 4 (Glut4) expression in the plasma membrane, along with adenosine monophosphate-activated protein kinase (AMPK) activation . Therefore, it’s plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is largely dependent on the properties of its tyrosine components. Tyrosine is involved in the hydroxylation of tyrosine to 3,4-dihydroxyphenylalanine (DOPA) and then oxidation of DOPA to dopaquinone . These reactions are key steps in the biosynthesis of many tyrosine-derived plant natural products .
Temporal Effects in Laboratory Settings
Given the stability of tyrosine and its derivatives, it’s reasonable to assume that this compound would exhibit similar stability and long-term effects on cellular function .
Dosage Effects in Animal Models
For instance, a study on a new amantadine derivative, tyrosinyl-amantadine (Tyr-Am), showed significant antiparkinsonian activity in a 6-hydroxydopamine (6-OHDA) experimental model .
Metabolic Pathways
Tyrosine, the building block of this compound, is involved in various metabolic pathways. It serves as a precursor to numerous specialized metabolites crucial for plant and human health, such as antioxidant vitamin E, photosynthetic electron carrier plastoquinone, and defense compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would likely depend on the properties of its tyrosine components. Tyrosine residues generally show low abundance on the surface of proteins and are partially or fully buried in the protein structure .
Subcellular Localization
The subcellular localization of this compound is yet to be determined. Given that tyrosine residues are often embedded in distinct microenvironments within protein structures , it’s plausible that this compound could also exhibit unique subcellular localizations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-Tyr-tyr-OH typically involves solid-phase peptide synthesis (SPPS) techniques. One common method is the fluorenylmethyloxycarbonyl (Fmoc) strategy, where the peptide is assembled step-by-step on a solid support. The process includes the following steps:
Attachment of the first amino acid: The first tyrosine residue is attached to a resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The second tyrosine residue is coupled to the first using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Cleavage: The peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.
化学反応の分析
Types of Reactions
AC-Tyr-tyr-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form dityrosine.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) is a common reducing agent.
Substitution: Electrophilic reagents like bromine (Br₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Substituted tyrosine derivatives with modified aromatic rings.
科学的研究の応用
AC-Tyr-tyr-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Serves as a substrate in enzymatic studies, particularly those involving tyrosine kinases.
Medicine: Investigated for its potential role in developing peptide-based therapeutics.
Industry: Utilized in the production of bioactive peptides and as a standard in analytical techniques.
類似化合物との比較
Similar Compounds
- N-acetyl-L-tyrosine amide (N-Ac-Tyr-NH₂)
- Tyrosyl-tyrosine (Tyr-Tyr)
- Phenylalanyl-tyrosine (Phe-Tyr)
Uniqueness
AC-Tyr-tyr-OH is unique due to its specific sequence and acetylation, which can influence its solubility, stability, and interaction with biological targets. Compared to other dipeptides like Tyr-Tyr, the acetyl group in this compound can enhance its resistance to enzymatic degradation, making it a valuable tool in biochemical research.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-12(23)21-17(10-13-2-6-15(24)7-3-13)19(26)22-18(20(27)28)11-14-4-8-16(25)9-5-14/h2-9,17-18,24-25H,10-11H2,1H3,(H,21,23)(H,22,26)(H,27,28)/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQHYJCXAKMUJP-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Chloro-3-phenylbenzo[d]isoxazole](/img/structure/B3283706.png)






